BenchChemオンラインストアへようこそ!

Amrinone lactate

Renal Hemodynamics Cardiorenal Pharmacology PDE3 Inhibitor Selectivity

Amrinone Lactate (Inamrinone Lactate) is a PDE3 inhibitor with unique pharmacological differentiation for specialized research models. Unlike Milrinone, this compound demonstrates >100-fold lower PDE3 potency (IC50 16.7 μM) while uniquely suppressing NF-κB activation and pro-inflammatory cytokine production. It is the only PDE3 inhibitor proven to augment renal blood flow, making it essential for isolated perfused kidney models and cardiorenal syndrome studies. Its distinct vasodilatory potency in reducing systemic vascular resistance (SVR) outperforms Milrinone and Olprinone in isolated arterial ring preparations. Procure this low-affinity PDE3 control agent to dissect on-target versus off-target signaling in cardiovascular and inflammatory pathway research.

Molecular Formula C13H15N3O4
Molecular Weight 277.28 g/mol
CAS No. 75898-90-7
Cat. No. B1671812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmrinone lactate
CAS75898-90-7
SynonymsAmrinone lactate, Inamrinone lactate, Inocor
Molecular FormulaC13H15N3O4
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.C1=CN=CC=C1C2=CNC(=O)C(=C2)N
InChIInChI=1S/C10H9N3O.C3H6O3/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7;1-2(4)3(5)6/h1-6H,11H2,(H,13,14);2,4H,1H3,(H,5,6)
InChIKeyDOSIONJFGDSKCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amrinone Lactate (CAS 75898-90-7): Technical Profile and Procurement Considerations


Amrinone lactate, also known as inamrinone lactate, is the lactate salt form of amrinone (CAS 60719-84-8), a bipyridine derivative classified as a phosphodiesterase III (PDE3) inhibitor [1]. This salt form is specifically utilized for intravenous administration in clinical and research settings due to its enhanced aqueous solubility and formulation stability compared to the parent compound . Functionally, it acts as a positive inotropic-vasodilator agent, or inodilator, increasing cardiac contractility and reducing systemic vascular resistance through the elevation of intracellular cyclic AMP (cAMP) [2]. While historically approved for the short-term management of congestive heart failure, its current relevance in the scientific supply chain is primarily for in vitro and in vivo research applications exploring PDE3 biology, cardiovascular pharmacology, and inflammatory signaling pathways [3].

Amrinone Lactate Procurement: Why PDE3 Inhibitor 'Class Effect' Assumptions Are Misleading


Despite belonging to the PDE3 inhibitor class, amrinone lactate cannot be freely substituted with other agents like milrinone or olprinone. While they share a core mechanism, quantitative studies demonstrate profound and therapeutically relevant differences in potency, tissue selectivity, and off-target signaling. For instance, amrinone is over 100-fold less potent at inhibiting PDE3 than milrinone in enzymatic assays [1]. Critically, amrinone uniquely exhibits significant anti-inflammatory activity, reducing NF-κB activation and pro-inflammatory cytokine production—an effect not observed with milrinone [2]. Furthermore, its hemodynamic profile is distinct, uniquely augmenting renal blood flow, a property linked to its diuretic action [3]. These quantifiable divergences mean that selecting amrinone lactate over its closest analog, milrinone, is a critical decision for research models investigating specific cardiovascular, renal, or inflammatory signaling pathways.

Amrinone Lactate Differentiation Data: A Quantitative Comparator Matrix for Research Procurement


Distinct Renal Vasodilation Profile of Amrinone Lactate vs. Milrinone and Olprinone

In a direct head-to-head comparison in anesthetized dogs, amrinone lactate demonstrated a unique ability to increase renal blood flow, an effect completely absent with milrinone and olprinone. This finding establishes a key pharmacodynamic differentiation point for models involving renal function [1].

Renal Hemodynamics Cardiorenal Pharmacology PDE3 Inhibitor Selectivity

Amrinone Lactate Exhibits Anti-Inflammatory Signaling vs. Milrinone's Pro-Inflammatory Profile

A direct comparative study on primary rat cardiomyocytes revealed a striking divergence in inflammatory signaling. Amrinone significantly reduced activation of NF-κB and production of pro-inflammatory cytokines (IL-1β), beginning at concentrations of 10-50 μM. In contrast, milrinone increased NF-κB translocation and cytokine production, demonstrating a functionally opposite effect in this assay [1].

Cardiac Inflammation NF-κB Signaling Cytokine Production

Significantly Lower PDE3 Inhibitory Potency (Higher IC50) vs. Milrinone

Amrinone lactate is a significantly less potent PDE3 inhibitor compared to its close structural analog, milrinone. This is a key differentiator for experimental protocols where a weaker PDE3 block is desired or for validating target engagement [1].

Enzyme Inhibition PDE3 Potency Pharmacology Tool

Greater Potency for Reducing Systemic Vascular Resistance (SVR) vs. Milrinone and Olprinone

Despite its lower PDE3 inhibitory potency, amrinone lactate exhibited superior efficacy in reducing systemic vascular resistance (SVR) compared to milrinone and olprinone in an anesthetized dog model. This indicates a more potent vasodilatory effect on the systemic vasculature, which may be independent of its PDE3 inhibition strength [1].

Systemic Vascular Resistance Afterload Reduction Hemodynamics

Formulation Advantage: Enhanced Solubility and Stability of the Lactate Salt for IV Administration

Amrinone lactate (CAS 75898-90-7) is the specific salt form developed to overcome the poor aqueous solubility of the parent amrinone base (CAS 60719-84-8). This formulation advantage is a critical practical differentiator for any application requiring reliable intravenous delivery [1].

Drug Formulation Solubility Intravenous Administration

Slower Elimination Kinetics Compared to Milrinone in Heart Failure Models

Comparative pharmacokinetic studies in patients with congestive heart failure demonstrate that amrinone is eliminated from the bloodstream more slowly than milrinone. This longer half-life necessitates less frequent dosing in clinical settings and translates to a longer duration of action in experimental protocols [1].

Pharmacokinetics Drug Clearance Heart Failure Model

Target Applications of Amrinone Lactate: Guiding Principle-Driven Research Procurement


Cardiorenal Syndrome and Renal Hemodynamics Research

Based on its unique, quantitative ability to increase renal blood flow—a property absent in milrinone and olprinone—amrinone lactate is the preferred tool for investigating the direct vascular effects of PDE3 inhibition on the kidney [1]. It is especially suited for ex vivo perfused kidney models and in vivo studies of cardiorenal syndrome where maintaining or improving renal perfusion is a key experimental outcome. Procurement should be prioritized for labs studying renal physiology or the renal impacts of heart failure therapies.

Cardiac Inflammation and Ischemia-Reperfusion Injury Models

Amrinone lactate is the definitive choice for studies focusing on the intersection of PDE3 inhibition and inflammation. Its demonstrated ability to suppress NF-κB activation and pro-inflammatory cytokine production, in direct opposition to milrinone, makes it a unique research tool [2]. This evidence supports its use in Langendorff-perfused heart models of ischemia-reperfusion, LPS-induced sepsis models, and primary cardiomyocyte culture experiments aimed at dissecting cardioprotective signaling pathways.

Vascular Smooth Muscle and Systemic Vasodilation Studies

For researchers studying systemic vascular resistance (SVR) and afterload, amrinone lactate offers a distinct pharmacodynamic profile. It demonstrates superior potency in reducing SVR compared to other PDE3 inhibitors like milrinone and olprinone [1]. This makes it a valuable agent for in vivo hemodynamic studies in large animal models (e.g., canine, porcine) and for in vitro experiments using isolated arterial rings (e.g., gastroepiploic, radial, or internal mammary arteries) to investigate endothelium-independent vasodilation mechanisms.

Comparative PDE3 Inhibitor Pharmacology and Target Validation

Given its low PDE3 inhibitory potency (IC50 16.7 μM) compared to milrinone (IC50 150 nM), amrinone lactate serves as an ideal low-affinity control or comparator tool [3]. Researchers can use it in parallel with high-potency PDE3 inhibitors to help distinguish between on-target (PDE3 inhibition) and off-target effects. Its well-characterized, slower pharmacokinetic profile also makes it a suitable candidate for in vivo studies requiring less frequent dosing and a longer duration of action [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amrinone lactate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.